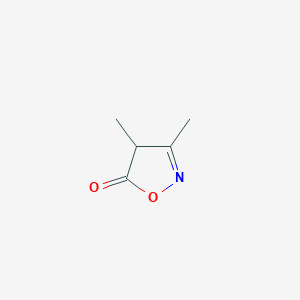

3,4-dimethylisoxazol-5(4H)-one

描述

Historical Development and Research Significance of Isoxazolone Chemistry

The field of isoxazole (B147169) chemistry has a rich history, with foundational discoveries dating back to the late 19th century. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first structurally elucidated by Ludwig Claisen in 1888. vulcanchem.com The pioneering synthesis of the isoxazole ring was achieved by Dunstan and Dymond, who successfully synthesized 3,4,5-trimethylisoxazole (B86237) by treating nitroethane with aqueous alkalies. vulcanchem.com A significant advancement in isoxazole chemistry occurred between 1930 and 1946 through the work of Quilico, who developed methods for synthesizing the ring system from nitrile oxides and unsaturated compounds. vulcanchem.com

Isoxazol-5(4H)-ones, a specific class of isoxazole derivatives, have garnered considerable attention in the scientific community. oiccpress.com These compounds and their derivatives are recognized for their versatility as synthetic intermediates and their wide spectrum of biological activities. oiccpress.comoiccpress.com The isoxazolone core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous commercially available drugs. mdpi.com Research has demonstrated that isoxazole derivatives possess a range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities. oiccpress.comnih.govnih.gov Their significance in medicinal chemistry is underscored by their role in the development of drugs like the antibiotic sulfamethoxazole (B1682508) and the anti-inflammatory agent valdecoxib. mdpi.comnih.gov The ongoing exploration of isoxazolone chemistry is driven by the potential to discover novel therapeutic agents and to develop efficient, environmentally friendly synthetic methodologies, such as multicomponent reactions and green chemistry approaches. oiccpress.comnih.gov

Foundational Role of 3,4-Dimethylisoxazol-5(4H)-one within Heterocyclic Chemistry

Within the broad class of isoxazolones, This compound serves as a fundamental and versatile building block in heterocyclic chemistry. researchgate.net This compound, with the chemical formula C₅H₇NO₂, possesses a five-membered ring structure containing oxygen and nitrogen atoms, with methyl groups substituted at the 3 and 4 positions. nih.gov Its unique structure allows it to act as a nucleophile or an electrophile depending on the reaction conditions, making it a valuable precursor for the synthesis of more complex molecules and a wide array of derivatives.

The foundational importance of This compound is evident in its application in various chemical transformations, including oxidation to form corresponding oxides, reduction of the keto group to a hydroxyl group, and substitution reactions at the methyl groups. Its derivatives have been the subject of significant research, showing potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. For instance, certain derivatives have been investigated as inhibitors of bromodomain proteins, which are implicated in cancer progression.

The synthesis of the This compound core is well-established, with methods like the hydroxylamine-mediated cyclization of ethyl acetoacetate (B1235776) being a common approach. Modern synthetic chemistry has also focused on developing more efficient and sustainable methods, including one-pot, multicomponent reactions that offer high yields and atom economy. oiccpress.com The study of this compound and its reactivity continues to contribute to the broader understanding of heterocyclic chemistry and the development of novel functional molecules.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂ | nih.gov |

| Molecular Weight | 113.11 g/mol | nih.gov |

| CAS Number | 15731-93-8 | nih.gov |

| Melting Point | 49 °C | echemi.com |

| Boiling Point | 88 °C (at 0.2 Torr) | echemi.com |

| Density | 1.24±0.1 g/cm³ (Predicted) | echemi.com |

| Topological Polar Surface Area | 38.7 Ų | nih.gov |

| XLogP3-AA | 0.7 | nih.gov |

Spectroscopic Data for a Derivative: 2-[(3,4-Dimethyl-isoxazol-5-ylimino)-methyl]-phenol

| Spectroscopy Type | Data | Reference |

| ¹H NMR (600 MHz, CDCl₃) δ | 8.89 (s, 1H, CH olefinic), 7.42 (d, H3, J = 1.8 Hz), 7.44 (dd, H4, J = 7.8 Hz), 7.02 (dd, H5, J = 7.8 Hz), 6.97 (d, H6, J = 1.2 Hz), 2.25 (s, CH₃), 2.05 (s, CH₃) | arabjchem.org |

| ¹³C NMR (CDCl₃) δ | 162.87, 162.58, 161.21, 134.69, 134.51, 119.75, 118.84, 117.44, 109.32, 106.61, 10.74, 6.69 | arabjchem.org |

| FT-IR (KBr) νₘₐₓ cm⁻¹ | 2922 (C–H), 1595 (C=C), 1563 (C=N), 1156 (C–N) | arabjchem.org |

| GC–MS m/z (rel. int. %) | 218 (56) [M + 1]⁺ | arabjchem.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dimethyl-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXCVRLRKSYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337699 | |

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15731-93-8 | |

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylisoxazol 5 4h One and Its Derivatives

Classical Cyclocondensation Reactions

Traditional methods for constructing the isoxazol-5(4H)-one ring often rely on cyclocondensation reactions, which involve the formation of the heterocyclic system from acyclic precursors through intramolecular cyclization and dehydration.

Hydroxylamine-Mediated Cyclization with 1,3-Dicarbonyl Compounds

The reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds represents a fundamental and widely employed method for the synthesis of isoxazoles. researchgate.netcore.ac.uknanobioletters.com This approach involves the initial formation of an oxime intermediate through the condensation of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl substrate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl carbon, followed by dehydration, yields the isoxazole (B147169) ring. researchgate.net The regioselectivity of the initial oximation and the subsequent cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Hydroxylamine-Mediated Cyclization with β-Ketoesters

A more specific and highly relevant classical route to 3,4-disubstituted isoxazol-5(4H)-ones involves the condensation of hydroxylamine with β-ketoesters. niscpr.res.inmdpi.com This reaction is a cornerstone for the synthesis of the title compound and its derivatives. The process begins with the reaction of hydroxylamine hydrochloride with a β-ketoester, such as ethyl acetoacetate (B1235776), often in the presence of a base. mdpi.com This leads to the formation of an oxime intermediate, which then undergoes cyclization to form the 3-substituted-isoxazol-5(4H)-one ring. mdpi.com Subsequent reaction with an aldehyde can introduce a substituent at the 4-position. One of the most established methods for synthesizing 3,4-dimethylisoxazol-5(4H)-one involves the reaction of hydroxylamine hydrochloride with ethyl acetoacetate under basic conditions, followed by appropriate alkylation.

Multicomponent Reaction Approaches to the Isoxazolone Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as powerful tools for the efficient synthesis of complex molecules like isoxazolones. researchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity.

Three-Component Reaction Protocols

A prominent MCR approach for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves the one-pot reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. niscpr.res.intandfonline.comsemnan.ac.irresearchgate.net This methodology has been shown to be highly efficient, often proceeding in high yields under mild conditions. niscpr.res.intandfonline.com Various catalysts have been employed to promote this transformation, including organocatalysts like 2-aminopyridine (B139424) and 4-(dimethylamino)pyridine (DMAP), as well as green catalysts such as sodium malonate and citric acid. niscpr.res.intandfonline.com For instance, the use of DMAP as a Brønsted organo-base catalyst in a water-ethanol solvent system has been reported to efficiently produce 3,4-disubstituted isoxazole-5(4H)-ones at 80 °C. tandfonline.com Another green approach utilizes sodium malonate as a catalyst in water at room temperature, offering an eco-friendly and operationally simple procedure. niscpr.res.in The reaction can also be promoted by natural sunlight in water, eliminating the need for a catalyst and organic solvents. semnan.ac.ir

| Catalyst/Conditions | Reactants | Solvent | Key Advantages | Yield |

|---|---|---|---|---|

| DMAP (8 mol%) | Aldehydes, β-ketoesters, Hydroxylamine HCl | Water-Ethanol | Broad scope, mild conditions. tandfonline.com | High |

| Sodium Malonate (10 mol%) | Aryl/heteroaryl aldehydes, Ethyl acetoacetate, Hydroxylamine HCl | Water | Green, room temperature, simple procedure. niscpr.res.in | Good to High |

| Natural Sunlight | Aromatic/heteroaromatic aldehydes, β-ketoesters, Hydroxylamine HCl | Water | Catalyst-free, solvent-free (water), rapid (17-40 min). semnan.ac.ir | 89-97% |

| Pyruvic Acid | Benzaldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Water | Biodegradable catalyst, good yields. ias.ac.in | Good |

| Amine-functionalized Cellulose (B213188) | Aldehydes, β-ketoesters, Hydroxylamine HCl | Water | Room temperature, good to high yields. mdpi.com | Good to High |

Erlenmeyer-Plöchl Azlactone Reaction Modifications

The Erlenmeyer-Plöchl reaction is a classical method for the synthesis of azlactones (oxazolones) from N-acylglycines and aldehydes. wikipedia.orgwikidoc.org While this reaction traditionally yields 2-phenyl-5-oxazolones, modifications and analogous reactions have been explored for the synthesis of other heterocyclic systems. wikipedia.org The core of this reaction involves the cyclization of an N-acyl amino acid in the presence of acetic anhydride (B1165640). wikidoc.orgyoutube.com Although direct synthesis of this compound via a classical Erlenmeyer-Plöchl reaction is not the standard route, the principles of cyclization and condensation it embodies are fundamental to heterocyclic synthesis. The synthesis of azlactones via the Erlenmeyer-Plöchl reaction typically involves the condensation of hippuric acid with an aldehyde in the presence of acetic anhydride and a base like sodium acetate. wikipedia.org This reaction has been adapted using various catalysts and conditions, including solvent-free approaches. researchgate.net

Advanced Synthetic Strategies for Isoxazolone Construction

Beyond classical and multicomponent reactions, advanced synthetic strategies continue to be developed for the construction of the isoxazolone core, often focusing on improving efficiency, selectivity, and environmental friendliness. These methods include the use of novel catalysts, reaction media, and activation techniques.

One such approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than either of the individual components. core.ac.uk Choline (B1196258) chloride-urea based DES has been used as a biorenewable and efficient medium for the synthesis of 3,5-disubstituted isoxazoles from aldehydes, hydroxylamine, and alkynes. core.ac.uk

Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate the synthesis of isoxazol-5(4H)-ones. researchgate.net A solvent-free, one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has been reported using microwave irradiation in the presence of a catalyst, leading to high yields and short reaction times. researchgate.net

Furthermore, the development of novel catalytic systems, such as amine-functionalized cellulose and magnetic nanocatalysts, provides recyclable and environmentally benign options for the synthesis of isoxazol-5(4H)-one derivatives. mdpi.com These advanced strategies highlight the ongoing efforts to refine and improve the synthesis of this important class of heterocyclic compounds.

Nitrosohalide Addition-Cyclization Methodologies

A notable pathway to substituted isoxazoles, including precursors to this compound, involves the addition of nitrosohalides to olefins followed by cyclization. google.com This strategy is particularly effective for creating isoxazoles with substituents at the 3, 4, and 5 positions. google.com

The process commences with the reaction of an olefin, such as trans-butene-2, with a nitrosyl halide like nitrosyl chloride (NOCl). google.com This reaction, typically conducted in a solvent like methylene (B1212753) chloride at low temperatures (e.g., -15°C), yields a nitrosohalide addition product, for instance, the 3-chloro-2-nitrosobutane dimer, which can be isolated in high yield (97%).

The subsequent step involves reacting this intermediate with a nucleophile to displace the halide, which then triggers cyclization to form the isoxazole ring. google.com While various nucleophiles can be employed, cyanide ions are commonly used to produce 5-amino-3,4-dimethylisoxazole (B17700). google.com This intermediate spontaneously cyclizes from the nitrosocyanide intermediate. google.com A significant modification to this process involves using hydroxide (B78521) in place of cyanide, which directly yields the hydroxylated analog, 3,4-dimethylisoxazol-5-ol, via hydrolysis of the intermediate. This one-pot adaptation can achieve isolated yields of 65-70%.

A patented method highlights the reaction of the nitrosochloride dimer with sodium cyanide in methanol (B129727). This leads to the displacement of the chloride and subsequent spontaneous cyclization to 5-amino-3,4-dimethylisoxazole.

Post-Synthetic Modification of Isoxazole Precursors

The functionalization of a pre-formed isoxazole ring is a versatile strategy for synthesizing derivatives. A key example is the conversion of 5-amino-3,4-dimethylisoxazole to its hydroxylated counterpart, 3,4-dimethylisoxazol-5-ol. This transformation is achieved through a diazotization-hydrolysis reaction.

The process involves treating 5-amino-3,4-dimethylisoxazole with sodium nitrite (B80452) in the presence of a strong acid, such as concentrated hydrochloric acid, at low temperatures (0–5°C). This generates a diazonium salt intermediate, which is stable for a sufficient duration at 5°C to allow for controlled hydrolysis to the desired hydroxylated product.

Further modifications can be performed on the core structure. For instance, the methyl groups on the isoxazole ring can be substituted with other functional groups under appropriate reaction conditions. The keto group at the 5-position can also undergo reduction to a hydroxyl group.

Catalytic and Metal-Free Synthetic Pathways

Modern synthetic efforts have increasingly focused on catalytic and metal-free approaches to improve efficiency and reduce environmental impact.

Catalytic Methods: Several catalytic systems have been developed for isoxazolone synthesis. A highly efficient, solvent-free, one-pot multicomponent reaction utilizes a GO@Fe(ClO4)3 nanocatalyst to synthesize 3,4-disubstituted isoxazol-5(4H)-ones from aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate, with yields ranging from 82-95%. This catalyst is also recyclable for up to five cycles without significant loss of activity. Another eco-friendly protocol employs citric acid (10 mol%) as a catalyst in water, achieving yields of 70-90%. Copper-catalyzed [3 + 2] cycloaddition reactions between alkynes and in situ generated nitrile oxides provide a highly regioselective, single-step synthesis of isoxazoles. organic-chemistry.org

Metal-Free Pathways: Metal-free synthetic routes offer significant advantages in avoiding metal contamination in the final products. rsc.orgacs.org One such method involves the Csp3-H bond functionalization of ketones with tert-butyl nitrite, followed by a 1,3-dipolar cycloaddition with alkynes or alkenes. organic-chemistry.org Another approach is the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method is notable for its tolerance of unprotected phenolic hydroxyl groups. rsc.org Furthermore, a metal-free, one-pot cascade reaction of α-azido acrylates and aromatic oximes yields 3,4,5-trisubstituted isoxazoles under mild conditions. organic-chemistry.org

Green Chemistry Principles in Isoxazolone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoxazolones.

Application of Deep Eutectic Solvents and Bio-based Media

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. sphinxsai.com These solvents, which are mixtures of Lewis or Brønsted acids and bases, are often biodegradable, less toxic, and inexpensive. sphinxsai.com A choline chloride-urea (1:2) DES has been successfully used as both a reaction medium and catalyst for the synthesis of arylmethylidene-isoxazol-5(4H)-ones, affording excellent yields (90-93%) in short reaction times (15-25 minutes). sphinxsai.com This protocol is noted for its cost-effectiveness, easy workup, and the reusability of the solvent. sphinxsai.comfigshare.com Another DES system, choline chloride:glycerol (1:2), has also been employed for the synthesis of isoxazole derivatives. connectjournals.com

In addition to DESs, bio-based solvents are being explored. Eucalyptol, a monoterpene, has been investigated as a green reaction medium for the synthesis of isoxazolone derivatives. tandfonline.com

Water as a Green Solvent in Cyclization Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.comdergipark.org.tr Several synthetic methods for isoxazolones have been developed using water as the reaction medium. researchgate.netbeilstein-journals.org A three-component reaction of aldehydes, hydroxylamine, and β-ketoesters in water, catalyzed by 2-aminopyridine, can produce this compound derivatives in high yields (up to 96%) at 80°C. Another green protocol uses succinic acid as a catalyst in water for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net The use of natural sunlight as a green energy source in water has also been reported for the synthesis of 4-arylidene-isoxazole-5(4H)-ones, achieving excellent yields (89-97%) in short reaction times (17-40 minutes). semnan.ac.ir

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve energy efficiency in the production of isoxazole derivatives. journals.co.zaajol.info For instance, microwave irradiation can shorten the synthesis time of N-aryl isoxazolones, offering a rapid and efficient method. journals.co.zaajol.info In some cases, microwave-assisted reactions have been shown to reduce reaction times by 60% compared to conventional heating methods.

Solvent-free reaction conditions represent another key aspect of green chemistry, minimizing waste and avoiding the use of hazardous solvents. journals.co.zanih.govresearchgate.net A solvent-free, one-pot multicomponent reaction catalyzed by a GO@Fe(ClO4)3 nanocatalyst at 100°C has been developed for the efficient synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. Another solvent-free method for synthesizing 3,5-isoxazoles utilizes ball-milling conditions with a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov Furthermore, the synthesis of 4-arylidene-isoxazole-5(4H)-ones has been achieved under solvent-free conditions using sulfated polyborate as a catalyst at 80°C. researchgate.net The use of microwave irradiation in conjunction with solvent-free conditions provides a particularly clean, fast, and efficient approach to this class of compounds. researchgate.net

Synthetic Methodologies for this compound: A Comparative Overview

| Methodology | Key Reagents/Catalysts | Solvent/Conditions | Typical Yields | Key Advantages |

|---|---|---|---|---|

| Nitrosohalide Addition-Cyclization | trans-Butene-2, Nitrosyl chloride, Sodium hydroxide | Methylene chloride, Methanol-water | 65-70% | Direct route to hydroxylated analog |

| Post-Synthetic Modification | 5-Amino-3,4-dimethylisoxazole, Sodium nitrite, HCl | Aqueous | Not specified | Versatile for creating derivatives from a common precursor |

| Citric Acid Catalysis | Citric acid (10 mol%) | Water, 80°C | 70-90% | Eco-friendly, high atom economy |

| Deep Eutectic Solvent (DES) Synthesis | Choline chloride:urea (B33335) | DES, 50°C | 85% | Green solvent, reduced byproducts, recyclable sphinxsai.com |

| Microwave-Assisted Synthesis | Varies | Often solvent-free or in green solvents | High | Reduced reaction times, energy efficient journals.co.zaajol.info |

| Solvent-Free Synthesis | GO@Fe(ClO4)3 nanocatalyst | 100°C, solvent-free | 82-95% | Minimizes waste, avoids toxic solvents, recyclable catalyst |

Catalytic Systems for Enhanced Sustainability

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, including this compound, has increasingly moved towards more sustainable and environmentally benign methodologies. oiccpress.com This shift emphasizes the use of green chemistry principles, such as employing non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. oiccpress.comarkat-usa.org A diverse array of homogeneous and heterogeneous catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of these syntheses. oiccpress.com

Homogeneous and Organocatalytic Systems: A significant advancement in sustainable synthesis involves the use of water as a green solvent, often combined with biodegradable organocatalysts. oiccpress.comarkat-usa.org These catalysts are typically inexpensive, readily available, and operate under mild conditions. For instance, various organic acids like citric acid, succinic acid, malic acid, and pyruvic acid have been successfully employed to catalyze the one-pot, three-component reaction of β-ketoesters, aldehydes, and hydroxylamine hydrochloride in aqueous media. oiccpress.com L-valine, an amino acid, has also proven to be an effective catalyst for this transformation. oiccpress.com The use of natural acid sources, such as lemon juice, which contains citric acid, has been explored as a dual solvent-catalyst system, often enhanced by ultrasonic irradiation to accelerate the reaction. arkat-usa.org Other organocatalysts like potassium phthalimide (B116566) (PPI) have been shown to be effective for cyclocondensation reactions at room temperature in water. researchgate.net

Heterogeneous and Nanocatalytic Systems: To overcome challenges associated with catalyst separation and recycling, heterogeneous catalysts have been extensively investigated. oiccpress.com Simple inorganic salts like sodium chloride and potassium bromide have been used as inexpensive and efficient catalysts. oiccpress.comresearchgate.net More advanced systems include nanocatalysts, which offer high surface area and reactivity. oiccpress.com Examples include zinc oxide/iron oxide core-shell nanoparticles (ZnO@Fe3O4), nano-silica sulfuric acid (Nano-SiO2-H2SO4), and copper complexes supported on SBA-15 nanoparticles (Cu/TCH-pr@SBA-15). oiccpress.comresearchgate.net These nanocatalysts often allow for high yields and can be magnetically separated and reused for several cycles without a significant loss of activity. researchgate.net Other sustainable approaches include the use of deep eutectic solvents (DES), such as a choline chloride-urea mixture, which can act as a reusable reaction medium. core.ac.uk Furthermore, energy sources like natural sunlight and ultrasonic irradiation have been utilized to promote these reactions, often eliminating the need for any catalyst and reducing energy consumption. arkat-usa.orgsemnan.ac.ir

Interactive Table: Sustainable Catalytic Systems for Isoxazolone Synthesis

| Catalyst Type | Catalyst Example | Solvent | Key Advantages | Yields (%) | Reference(s) |

| Organocatalyst | Citric Acid (10 mol%) | Water | Eco-friendly, high atom economy, biodegradable | 70-90% | oiccpress.com |

| Organocatalyst | L-valine | Water | Mild conditions, biodegradable | Good to Excellent | oiccpress.com |

| Organocatalyst | Succinic Acid | Water | Green medium, efficient | High | oiccpress.com |

| Natural Acid | Lemon Juice | - | Catalyst-free, biodegradable, rapid reaction | Good to Excellent | arkat-usa.org |

| Nanocatalyst | GO@Fe(ClO4)3 | Solvent-free | Recyclable, high efficiency, avoids toxic solvents | 82-95% | |

| Nanocatalyst | Cu/TCH-pr@SBA-15 | Water | Reusable, efficient under mild conditions | High | researchgate.net |

| Heterogeneous | Sodium Chloride | - | Inexpensive, readily available | High | oiccpress.comresearchgate.net |

| Energy Source | Sunlight | Water | Catalyst-free, solvent-free potential, clean energy | 89-97% | semnan.ac.ir |

| Energy Source | Ultrasonic Irradiation | Water/Lemon Juice | Reduced reaction times, energy-efficient | High | arkat-usa.orgrsc.org |

| Special Solvent | Deep Eutectic Solvent | Choline chloride:urea | Reusable medium, essential for reaction progress | Good | core.ac.uk |

Mechanistic Investigations and Regiochemical Control in Isoxazolone Synthesis

The synthesis of isoxazoles, including isoxazol-5(4H)-ones, can proceed through several mechanistic pathways, and achieving regiochemical control is a critical aspect, particularly when using unsymmetrical starting materials. The two primary synthetic strategies are the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. rsc.orgrsc.orgrsc.org

The classical Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often suffers from a lack of regioselectivity, leading to mixtures of isomeric products. rsc.orgrsc.org The regiochemical outcome depends on which carbonyl group of the 1,3-dicarbonyl substrate undergoes the initial nucleophilic attack by the nitrogen atom of hydroxylamine. However, by using β-enamino diketones, which possess an excellent 1,3-dielectrophilic system, greater control over regioselectivity can be achieved. rsc.orgrsc.org The reaction conditions play a crucial role in directing the synthesis towards a specific regioisomer. rsc.orgrsc.org For example, variations in solvents (like ethanol (B145695) vs. acetonitrile), temperature, and the use of additives such as pyridine (B92270) or Lewis acids like boron trifluoride (BF3) can selectively promote the formation of one isomer over others. rsc.orgresearchgate.net BF3 can act as a carbonyl activator, influencing the initial site of hydroxylamine attack. rsc.org

The 1,3-dipolar cycloaddition reaction is another major pathway. rsc.org This reaction typically involves a nitrile oxide (the dipole) reacting with an alkyne (the dipolarophile). rsc.org Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that this reaction often proceeds through a concerted but asynchronous mechanism. nih.gov The regioselectivity of this [3+2] cycloaddition is a significant challenge when using unsymmetrical alkynes. thieme-connect.comresearchgate.net However, metal catalysts, particularly copper(I) and ruthenium(II), have been employed to achieve high regioselectivity, typically favoring the formation of 3,5-disubstituted isoxazoles. rsc.orgthieme-connect.comnih.gov Mechanistic proposals for copper-catalyzed cycloadditions suggest the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide. thieme-connect.com

In the context of multicomponent syntheses of 4-arylmethylene-isoxazol-5(4H)-ones, the proposed mechanism often begins with the formation of the isoxazol-5(4H)-one core via the condensation of a β-ketoester and hydroxylamine. This is followed by a Knoevenagel condensation between the reactive methylene group at the C4 position of the isoxazolone ring and an aldehyde. researchgate.net The catalyst, whether an acid or a base, facilitates both the initial cyclization and the subsequent condensation step. researchgate.net For instance, in a proposed catalytic cycle for a copper nanocomposite, the catalyst activates the aldehyde, facilitating the condensation. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 3,4 Dimethylisoxazol 5 4h One

Oxidative Transformations and Product Characterization

The isoxazolone ring can undergo oxidation to yield corresponding oxo derivatives or oxides. Common oxidizing agents employed for these transformations include potassium permanganate (B83412) and hydrogen peroxide. The specific nature of the products depends on the reagents and reaction conditions used. Over-oxidation can lead to the formation of undesired byproducts. In some synthetic protocols, controlling the oxidation state is crucial, which can be achieved using milder reagents like N-chlorosuccinimide (NCS).

Table 1: Oxidative Reactions of 3,4-Dimethylisoxazol-5(4H)-one

| Oxidizing Agent | Typical Product Type | Reference |

|---|---|---|

| Potassium Permanganate | Oxo derivatives/Oxides | , |

Reductive Pathways and Derived Compound Formation

Reduction of this compound primarily targets the keto group and the weak N-O bond. Treatment with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride typically converts the keto group into a hydroxyl group, yielding hydroxylated products.

Furthermore, the isoxazole (B147169) ring itself is susceptible to reductive cleavage of the N-O bond, a reaction that can be exploited synthetically. orientjchem.org This process can transform the isoxazole ring, which serves as a masked 1,3-dicarbonyl equivalent, into a β-aminoenone. orientjchem.org This intermediate can then be readily converted to the corresponding β-hydroxyenone. orientjchem.org Studies on related isoxazole derivatives have shown that the choice of reducing agent is critical; for instance, catalytic hydrogenation with Pd/C can reduce the isoxazole ring, whereas reduction with zinc dust in acetic acid can selectively act on other functional groups while preserving the ring. nih.gov

Table 2: Reductive Transformations of this compound

| Reducing Agent | Transformation | Derived Compound | Reference |

|---|---|---|---|

| Sodium Borohydride | Keto group reduction | Hydroxylated derivatives | , |

| Lithium Aluminum Hydride | Keto group reduction | Hydroxylated derivatives | , |

| Molybdenum Hexacarbonyl | Reductive N-O bond cleavage | β-Aminoenones | orientjchem.org |

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazolone Ring

The this compound scaffold can participate in both electrophilic and nucleophilic substitution reactions. The methyl groups attached to the ring can be substituted with other functional groups under appropriate conditions using reagents like halogens or other nucleophiles.

While aromatic isoxazoles typically undergo electrophilic substitution at the C4 position, this is not a primary pathway for this compound as the C4 position is already alkyl-substituted and saturated. thieme-connect.de Instead, reactions often involve the N-H proton of a tautomeric form or the active methyl groups. For example, the methyl group at the 5-position of the related 3,5-dimethylisoxazole (B1293586) is active enough to participate in condensation reactions with aldehydes. mdpi.com Nucleophilic substitution reactions have been reported for related isoxazole derivatives, often involving the displacement of a leaving group at the 3- or 5-position. thieme-connect.dedoi.org

Ring-Opening Reactions and N-O Bond Cleavage Mechanisms

A characteristic feature of the isoxazole ring system is the weakness of the N-O bond, which has an average bond energy of approximately 57 kcal/mol. mdpi.com This makes the ring susceptible to cleavage under various conditions, including reduction, electron attachment, thermolysis, and photolysis. thieme-connect.demdpi.comrsc.org

Reductive cleavage is a common method for ring opening, as detailed in section 3.2. orientjchem.org Another mechanism involves dissociative electron attachment (DEA), where low-energy electrons can induce N-O bond cleavage, leading to fragmentation and ring opening. rsc.org Studies on the parent isoxazole show this is a dominant pathway. rsc.org Deprotonation can also lead to ring opening. thieme-connect.de In some cases, the ring-opening is followed by recyclization to form new heterocyclic structures. researchgate.net For instance, treatment of certain oxazolone (B7731731) derivatives with sodium methoxide (B1231860) in methanol (B129727) can induce a ring-opening reaction. researchgate.net

Photochemical Transformations and Photoisomerization Processes

Isoxazole rings are known to be cleaved by photolysis, which targets the weak N-O bond. thieme-connect.de Research on related 5(4H)-oxazolones has demonstrated their participation in photochemical reactions. For example, 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones undergo a photosensitized [2+2]-cycloaddition reaction when irradiated with blue light in the presence of a ruthenium-based photosensitizer. researchgate.net This reaction proceeds through the triplet state of the oxazolone, which is formed via energy transfer from the photosensitizer. researchgate.net While specific studies on the photoisomerization of this compound are not widely detailed, the general reactivity of the oxazolone scaffold suggests a potential for such transformations.

Tautomerism Studies and Reactivity Implications of this compound

The compound this compound is one of several possible tautomers. Isoxazolones substituted at the 5-position can exist in equilibrium between different forms, most notably the keto (CH and NH) and enol (OH) forms. thieme-connect.de The name this compound refers to the CH-keto tautomer. nih.gov

The equilibrium between these tautomers can significantly influence the compound's reactivity. The presence of the keto group may facilitate tautomerization, which in turn alters the molecule's behavior in nucleophilic or electrophilic environments. The different tautomers present distinct reactive sites. For example, the 5-hydroxyisoxazole (enol) form possesses a hydroxyl group that can undergo different reactions compared to the carbonyl group of the keto form. The NH-tautomer, 3,4-dimethylisoxazol-5(2H)-one, has also been studied and used as a scaffold for inhibitors of human neutrophil elastase. nih.gov The specific tautomer that predominates can be influenced by factors such as the solvent and the presence of other substituents. thieme-connect.de

Table 3: Potential Tautomeric Forms of 3,4-Dimethylisoxazol-5-one

| Tautomer Name | Structural Class | Key Functional Group |

|---|---|---|

| This compound | CH-Keto Form | Carbonyl (C=O) |

| 3,4-Dimethylisoxazol-5(2H)-one | NH-Keto Form | Carbonyl (C=O) |

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 15731-93-8 | C5H7NO2 |

| Potassium Permanganate | 7722-64-7 | KMnO4 |

| Hydrogen Peroxide | 7722-84-1 | H2O2 |

| N-chlorosuccinimide | 128-09-6 | C4H4ClNO2 |

| Sodium Borohydride | 16940-66-2 | NaBH4 |

| Lithium Aluminum Hydride | 16853-85-3 | LiAlH4 |

| Zinc | 7440-66-6 | Zn |

| Acetic Acid | 64-19-7 | C2H4O2 |

| Molybdenum Hexacarbonyl | 13939-06-5 | C6O6Mo |

| N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide | 1203588-46-7 | C11H11N3O5S |

| 3,5-dimethylisoxazole | 300-87-8 | C5H7NO |

| Sodium Methoxide | 124-41-4 | CH3NaO |

Spectroscopic and Advanced Analytical Characterization of 3,4 Dimethylisoxazol 5 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 3,4-dimethylisoxazol-5(4H)-one. By analyzing the magnetic properties of its atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a precise map of the molecule's connectivity and environment can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In derivatives of this compound, the proton signals for the two methyl groups appear at distinct chemical shifts. For instance, in 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, the methyl protons resonate as singlets at approximately 2.05 ppm and 2.25 ppm. researchgate.netarabjchem.org Similarly, in another derivative, 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol, these methyl protons are observed as singlets at 2.15 ppm and 2.36 ppm. arabjchem.orgmdpi.com The slight variations in chemical shifts are attributable to the different chemical environments induced by the rest of the molecule.

A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidine)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide reported the two methyl groups of the isoxazole (B147169) ring as singlets at 2.3 and 2.4 ppm. arabjchem.org

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Derivative | Methyl Proton Chemical Shifts (ppm) |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | 2.05, 2.25 |

| 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol | 2.15, 2.36 |

| 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | 2.3, 2.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further structural confirmation. In 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, the methyl carbons exhibit signals at 6.69 ppm and 10.74 ppm. arabjchem.org For 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol, the corresponding methyl carbon signals are found at 6.71 ppm and 10.77 ppm. mdpi.com The isoxazole ring carbons also show characteristic signals, for example, at 106.61 ppm, 161.21 ppm, and 162.87 ppm in the former derivative. arabjchem.org

In the case of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide, the methyl carbons of the isoxazole moiety appear at 6.3 and 10.7 ppm, with other ring carbons at 105.6, 155.8, and 161.9 ppm. arabjchem.org

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

| Derivative | Methyl Carbon Chemical Shifts (ppm) | Isoxazole Ring Carbon Chemical Shifts (ppm) |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | 6.69, 10.74 | 106.61, 161.21, 162.87 |

| 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol | 6.71, 10.77 | 105.57, 162.21, 163.69 |

| 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | 6.3, 10.7 | 105.6, 155.8, 161.9 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by revealing correlations between nuclei. For instance, in derivatives of 3,4-dimethylisoxazole, HMBC would show correlations between the methyl protons and the quaternary carbons of the isoxazole ring, confirming their connectivity. Detailed 2D NMR studies on related isoxazole structures have been used to establish homo- and heteronuclear spin-spin couplings, providing unambiguous structural proof. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, characteristic absorption bands are observed. For example, in 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol, prominent peaks include C-H stretching around 2933 cm⁻¹, C=C stretching at 1626 cm⁻¹, the imine (HC=N) stretch at 1585 cm⁻¹, and C-N stretching at 1123 cm⁻¹. mdpi.com Another derivative, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, shows similar characteristic peaks for C-H (2922 cm⁻¹), C=C (1595 cm⁻¹), C=N (1563 cm⁻¹), and C-N (1156 cm⁻¹) stretching vibrations. arabjchem.org The carbonyl group (C=O) of the isoxazolone ring in related structures typically shows a strong absorption in the range of 1719-1730 cm⁻¹. nih.gov

Interactive Data Table: IR Absorption Data for this compound Derivatives

| Derivative | C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |

| 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol | 2933 | 1626 | 1585 | 1123 |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | 2922 | 1595 | 1563 | 1156 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak confirms the compound's molecular formula, C₅H₇NO₂. nih.gov In GC-MS analysis, this compound exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 113. nih.govjeol.com This corresponds to its molecular weight of 113.11 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides further evidence for the proposed structure.

For derivatives, the mass spectrum reflects the addition of substituent groups. For example, the derivative 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol shows a molecular ion peak [M+1]⁺ at m/z 218, and 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol shows its [M+1]⁺ peak at m/z 268. arabjchem.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for the parent this compound is not widely available, studies on its derivatives provide valuable insights into the core structure's geometry.

For instance, the crystal structure of 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol reveals that the isoxazole ring is essentially planar. researchgate.net The molecule adopts an E configuration about the central C=N double bond. researchgate.net In a related sulfonamide derivative, 4-((4,4-dimethyl-2,6-dioxocyclohexylidine)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide, the crystal structure was determined to be monoclinic with the space group P21/c. researchgate.net The planarity of the isoxazole ring is a common feature in these structures. researchgate.net

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like many isoxazole derivatives. Reverse-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For the analysis of isoxazolone derivatives, a typical RP-HPLC setup might involve a C18 column. sci-hub.se The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sci-hub.sesielc.com Detection is frequently carried out using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, a common practice being detection at 254 nm. sci-hub.senih.gov The purity of compounds like this compound is often determined to be greater than 95% using this method. sci-hub.se

The versatility of HPLC allows for its application in various stages of research, from monitoring reaction progress to the final purity check of synthesized compounds. nih.gov Furthermore, HPLC methods can be scaled up for preparative separation to isolate impurities for further characterization. sielc.com Chiral HPLC can also be utilized to determine the enantiomeric purity of chiral isoxazole derivatives. acs.org

Table 1: Exemplary HPLC Conditions for Isoxazolone Analysis

| Parameter | Description |

|---|---|

| Column | Diamonsil C18 (5.0 μm, 4.6 × 250 mm) sci-hub.se |

| Mobile Phase | Methanol (B129727) in H₂O (v/v, 85:15) sci-hub.se |

| Flow Rate | 1.0 mL/min sci-hub.se |

| Detector | PDA-100 photodiode array sci-hub.se |

| Injection Volume | Not specified |

| Temperature | Not specified |

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. bbrc.in For many isoxazole derivatives, direct analysis by GC-MS is feasible. dntb.gov.uaresearchgate.net The technique provides information on the retention time of the compound, which is characteristic under specific conditions, and the mass spectrum, which aids in structural elucidation. dntb.gov.uaresearchgate.net

In cases where the analyte has functional groups that are not amenable to GC analysis (e.g., polar groups like -OH or -NH), chemical derivatization can be employed. jfda-online.com This process converts the analyte into a more volatile and thermally stable derivative. Common derivatization methods include silylation, acylation, and alkylation. jfda-online.com For instance, the hydroxyl group in an isoxazolone could be converted to a trimethylsilyl (B98337) (TMS) ether to improve its chromatographic behavior. jfda-online.com

Other Advanced Analytical Techniques in Isoxazolone Research

Beyond standard chromatographic techniques, a range of other advanced analytical methods provide deeper insights into the properties and behavior of isoxazolones.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula of a synthesized compound. nih.gov Techniques like electrospray ionization (ESI) are often used to generate ions from the analyte for MS analysis. acs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. tandfonline.com

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. libretexts.org It offers high efficiency and requires only small sample volumes. nih.gov CE can be used for the analysis of a wide range of molecules, including small organic compounds like isoxazolones. nih.govjsac.or.jp Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied depending on the properties of the analyte. libretexts.org CE has been utilized in the study of isoxazolone derivatives, for instance, in modeling their interactions with biological molecules. dntb.gov.ua

Thermal Analysis:

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of materials. DSC can determine the melting point and other phase transitions of a compound, providing information about its purity and crystalline form. echemi.com TGA measures the change in mass of a sample as a function of temperature, which can indicate thermal stability and decomposition patterns.

Biomimetic Chromatography:

This specialized chromatographic technique uses stationary phases that mimic biological environments, such as immobilized artificial membranes (IAM). researchgate.net It is a valuable tool in drug discovery for predicting the interactions of a compound with biological membranes and proteins like human serum albumin (HSA). dntb.gov.uaresearchgate.net The retention behavior of isoxazolone derivatives on these columns can provide insights into their potential pharmacokinetic properties. researchgate.net

Theoretical and Computational Investigations of 3,4 Dimethylisoxazol 5 4h One

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on 3,4-dimethylisoxazol-5(4H)-one are limited, research on analogous compounds, such as (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (HBIM), offers a solid foundation for understanding its electronic characteristics. du.ac.ir DFT calculations are instrumental in determining the optimized geometry, electronic properties, and reactivity of isoxazolone systems. du.ac.irresearchgate.net

Frontier Molecular Orbital Analysis (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. du.ac.ir

For a related compound, (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, DFT calculations have been performed to determine these values. These can serve as an illustrative example of the electronic landscape of the isoxazol-5(4H)-one core. An analysis of the total and partial density of states (TDOS and PDOS) for such molecules helps in understanding the contribution of different fragments to the molecular orbitals. du.ac.ir

Table 1: Representative Frontier Molecular Orbital Data for an Isoxazol-5(4H)-one Derivative (Note: The following data is for (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one and is presented as a reference for the isoxazolone core.)

| Parameter | Value (eV) |

| EHOMO | -6.23 |

| ELUMO | -2.18 |

| Energy Gap (ΔE) | 4.05 |

| Data sourced from a DFT study on a related isoxazolone derivative. du.ac.ir |

Electronic Properties and Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters are crucial for predicting how the molecule will interact with other chemical species. du.ac.ir

Table 2: Calculated Electronic Properties for an Isoxazol-5(4H)-one Derivative (Note: The following data is for (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one and is provided for illustrative purposes.)

| Reactivity Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.23 |

| Electron Affinity (A) | -ELUMO | 2.18 |

| Electronegativity (χ) | (I+A)/2 | 4.205 |

| Chemical Hardness (η) | (I-A)/2 | 2.025 |

| Chemical Softness (S) | 1/(2η) | 0.247 |

| Data derived from a DFT study on a related isoxazolone derivative. du.ac.ir |

Transition State Analysis and Reaction Pathways

Theoretical studies on the reaction mechanisms involving isoxazolones often employ transition state analysis to understand the energy barriers and feasibility of different reaction pathways. For instance, in the synthesis of isoxazol-5(4H)-ones through multicomponent reactions, DFT can be used to model the transition states of key steps like condensation and cyclization. mdpi.com Such analyses are critical for optimizing reaction conditions and predicting the formation of desired products. While specific transition state analyses for this compound are not documented, studies on similar heterocyclic systems provide a methodological framework for such investigations.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. For example, MD simulations have been used to investigate the adsorption behavior of isoxazole (B147169) derivatives as corrosion inhibitors on metal surfaces. researchgate.net These simulations can reveal the preferred orientation and binding energy of the molecule on a surface. In a biological context, MD simulations can be used to study the stability of a ligand-protein complex, as has been done for derivatives of 3,5-dimethylisoxazole (B1293586) binding to bromodomains. acs.org

In Silico Approaches for Mechanistic Predictions and Structural Insights

In silico methods encompass a wide range of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, which are used to predict the biological activity and mechanism of action of compounds. For derivatives of this compound, molecular docking has been used to predict their binding modes within the active sites of enzymes, such as dihydropteroate (B1496061) synthase, providing insights into their potential as antimicrobial agents. researchgate.net These computational approaches are invaluable in modern drug discovery, allowing for the screening of large libraries of compounds and the rational design of new, more potent molecules.

Applications of 3,4 Dimethylisoxazol 5 4h One As a Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

The isoxazolone ring is a "spring-loaded" system, meaning it can undergo ring-opening and rearrangement reactions under certain conditions to form new heterocyclic structures. thieme-connect.com This reactivity is exploited in the synthesis of various other heterocycles.

Pyrazoles and Pyrazolones: 3,4-Dimethylisoxazol-5(4H)-one and its derivatives can be converted into pyrazole (B372694) systems. For instance, N-Boc ketimines derived from pyrazolin-5-ones have been used as electrophiles in reactions with 1,3-dicarbonyl compounds, including 3,5-dimethylisoxazole (B1293586), to yield complex pyrazolone (B3327878) derivatives. mdpi.com The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648), a transformation for which isoxazolones can serve as precursors or analogs. organic-chemistry.orgdergipark.org.tr For example, 4-benzoyl-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide was synthesized from a pyrazole carboxylic acid and a sulfonamide bearing the 3,4-dimethylisoxazol-5-yl moiety. nih.gov

Pyridazines: The isoxazolone scaffold is a precursor for synthesizing pyridazine (B1198779) derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govuminho.ptkuleuven.be The synthesis can proceed through the reaction of intermediates derived from isoxazolones with hydrazine or its derivatives. researchgate.net For example, the reaction of ethyl 2-arylhydrazono-3-oxobutyrates with potassium cyanoacetohydroxamate can lead to the formation of pyrazolo[3,4-c]pyridazine structures. researchgate.net

Fused Heterocyclic Systems: The reactivity of the isoxazolone ring facilitates its use in tandem reactions to create fused bicyclic and polycyclic systems. Research has shown that isoxazolo[3,4-b]pyridin-3(1H)-ones react quantitatively with iminium salts in a tandem Mannich–electrophilic amination reaction to yield fluorescent Safirinium dyes, which are complex fused heterocyclic systems. researchgate.net Ring-enlargement reactions are also known, where isoxazol-5-ones react with nitrile oxides to produce 1,3-oxazin-6-ones. rsc.orgrsc.org

Derivatization for Functional Molecule Design

The core structure of this compound can be readily modified, allowing for the synthesis of a vast library of derivatives with tailored functionalities. These derivatization strategies are central to its application in medicinal chemistry and the development of bioactive molecules.

Synthesis of Sulfonamides: The amine derivative, 5-amino-3,4-dimethylisoxazole (B17700), is a key intermediate that can be reacted with sulfonyl chlorides to produce sulfonamides. In one study, a coupling reaction between 5-amino-3,4-dimethylisoxazole and p-nitrobenzenesulfonyl chloride was a key step in a multi-step synthesis. nih.gov This pathway leads to compounds like N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide derivatives, which have been explored for their biological activities, such as carbonic anhydrase inhibition. nih.gov

Formation of Ureas and Carboxamides: The amino group of 5-amino-3,4-dimethylisoxazole can also react with isocyanates or activated carboxylic acids to form urea (B33335) and carboxamide derivatives, respectively. These functional groups are important for establishing interactions with biological targets. For example, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide was developed as a PET radiotracer. rsc.org Similarly, urea derivatives have been synthesized as P2Y1 receptor antagonists. nih.gov

Schiff Base Formation: The reaction of 5-amino-3,4-dimethylisoxazole with aldehydes, such as salicylaldehyde (B1680747), yields Schiff base derivatives. researchgate.net These compounds, like 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, feature an imine linkage and are investigated for their structural properties and potential applications. researchgate.net

The table below summarizes some derivatization approaches and the resulting functional molecules.

| Starting Material Derivative | Reagent | Resulting Functional Group | Example Application | Reference(s) |

| 5-Amino-3,4-dimethylisoxazole | Aryl Sulfonyl Chloride | Sulfonamide | Carbonic Anhydrase Inhibitors | nih.gov, nih.gov |

| 5-Amino-3,4-dimethylisoxazole | Isocyanate | Urea | P2Y1 Receptor Antagonists | nih.gov |

| 5-Amino-3,4-dimethylisoxazole | Activated Carboxylic Acid | Carboxamide | PET Imaging Agents | rsc.org |

| 5-Amino-3,4-dimethylisoxazole | Aldehyde (e.g., Salicylaldehyde) | Schiff Base (Imine) | Crystal Engineering | researchgate.net |

Role in Materials Science Research

Derivatives of this compound have found applications in materials science, particularly in the design of organic dyes and nonlinear optical (NLO) materials. researchgate.net

Synthesis of Azo Dyes: Isoxazolone derivatives are used as coupling components in azo coupling reactions to create novel heterocyclic azo dyes. researchgate.net These dyes often exhibit improved properties, such as enhanced thermal stability and interesting solvatochromic behavior, compared to dyes derived from simple aromatic amines. researchgate.net

Fluorescent Dyes: As mentioned previously, the reaction of isoxazolone-derived intermediates can lead to the formation of highly fluorescent molecules like Safirinium dyes. researchgate.net These dyes are noted for their water solubility and efficient staining properties, making them promising for cellular imaging applications. researchgate.net

Nonlinear Optical (NLO) Materials: The electronic properties of isoxazolone derivatives make them candidates for NLO materials. researchgate.netdntb.gov.ua The charge transport and electro-optical properties of molecules containing the isoxazol-5-yl)iminomethyl]phenol scaffold have been investigated, showing potential for applications in organic electronics. jksus.org The introduction of donor-pi-acceptor (D–π–A) motifs using the isoxazolone core can lead to materials with significant first-order hyperpolarizability, a key characteristic for NLO applications. dntb.gov.ua

Precursor in Multistage Organic Transformations

The stability and well-defined reactivity of the this compound scaffold make it an excellent precursor or intermediate in complex, multi-step synthetic sequences. It can be introduced early in a synthetic route and carried through several steps before final modification or ring transformation.

As an Intermediate for Bioactive Molecules: In the synthesis of potent BRD4 inhibitors for anti-cancer research, a 4-((3,5-dimethylisoxazol-4-yl)methyl)phthalazin-1(2H)-one core was utilized. The synthesis involved the construction of this key intermediate, which was then further elaborated by condensing it with various amines to produce a library of final amide products. frontiersin.org

In Radiotracer Synthesis: The development of the PET radiotracer [11C]DPFC involved a multi-step process where 5-amino-3,4-dimethylisoxazole was a crucial building block. It was reacted with [11C]phosgene and subsequently with another complex amine to yield the final radiotracer for imaging the FAAH enzyme in the brain. rsc.org

In Cascade Reactions: The isoxazolone ring can participate in cascade or tandem reactions, where multiple bonds are formed in a single operation. These processes, which rely on the isoxazolone as a precursor, provide rapid access to complex molecular structures. thieme-connect.com For example, a Pd-catalyzed asymmetric allenylic [4+1] formal cycloaddition has been developed to synthesize spirocyclopent-3-ene-isoxazol-5-one derivatives. thieme-connect.com

Advanced Functionalization and Derivatization Strategies of 3,4 Dimethylisoxazol 5 4h One

Synthesis of Schiff Bases and Related Imino Derivatives

The condensation of the amino group of 5-amino-3,4-dimethylisoxazole (B17700), a tautomeric form of 3,4-dimethylisoxazol-5(4H)-one, with various carbonyl compounds is a primary method for generating Schiff bases (imines). These reactions typically proceed by refluxing the amine with an aldehyde or ketone in a suitable solvent, often with catalytic amounts of acid. The resulting azomethine group (-C=N-) extends the conjugated system and provides a synthetically flexible handle for further modifications.

A notable example is the synthesis of 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol. This compound is prepared by the condensation of 5-amino-3,4-dimethylisoxazole with 2-hydroxy-1-naphthaldehyde. mdpi.comresearchgate.net The reaction is typically carried out in refluxing methanol (B129727) for several hours, yielding the product as a precipitate upon cooling. mdpi.comresearchgate.net The structure of this Schiff base has been confirmed through various spectral methods, including IR, NMR, and mass spectrometry. mdpi.com Similarly, reaction with salicylaldehyde (B1680747) produces 2-[(E)-(3,4-dimethylisoxazol-5-yl)iminomethyl]phenol, which features an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. researchgate.net

The scope of this reaction is broad, allowing for the incorporation of various heterocyclic and aromatic aldehydes. For instance, 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde has been reacted with 5-amino-3,4-dimethylisoxazole under microwave irradiation to synthesize the corresponding pyrazole-containing Schiff base. scispace.com These imino derivatives are significant in medicinal chemistry, where the isoxazole (B147169) moiety is often used as a building block for potential therapeutic agents. researchgate.net

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Resulting Schiff Base | Reaction Conditions | Yield (%) |

| 5-Amino-3,4-dimethylisoxazole | 2-Hydroxy-1-naphthaldehyde | 1-{[(3,4-Dimethylisoxazol-5-yl)imino]methyl}-2-naphthol | Methanol, 80°C, 5h | 72 |

| 5-Amino-3,4-dimethylisoxazole | Salicylaldehyde | 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | Ethanol (B145695), reflux | N/A |

| 5-Amino-3,4-dimethylisoxazole | 3,5-Dimethyl-1-phenylpyrazole-4-carboxaldehyde | (E)-5-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-3,4-dimethylisoxazole | Microwave irradiation | N/A |

| Sulfamethoxazole (B1682508) (contains the 5-amino-3-methylisoxazole (B44965) core) | Isatin (B1672199) | N-(3,4-dimethylisoxazol-5-yl)-4-{[2-oxo-1,2-dihydro-3H-indol-3-ylidene]-amino}benzenesulfonamide | 1-Butanol, reflux, 12h | 71 |

Sulfonyl Derivatization and Chemical Applications

Sulfonylation is a key strategy for modifying the this compound scaffold, leading to derivatives with significant biological activity. Sulfonamides are a class of compounds known for a wide range of therapeutic applications, including antibacterial and anticancer agents. hilarispublisher.comresearchgate.net

Derivatization commonly involves reacting 5-amino-3,4-dimethylisoxazole (sulfamethoxazole is a prominent example of a related sulfonamide) with a sulfonyl chloride, or by incorporating a pre-formed sulfonylated aromatic amine. An example is the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide. arabjchem.org This compound was prepared via the reaction of an enaminone with N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide, yielding the final product in 80% yield. arabjchem.org Its structure was confirmed by IR, NMR, and elemental analysis. arabjchem.org

Another approach involves direct sulfonylation at the C4 position of the isoxazole ring. The reagent 3,5-dimethylisoxazole-4-sulfonyl chloride is a key intermediate for this purpose. ambeed.com This allows for the attachment of the isoxazole sulfonyl group to various amines or other nucleophiles. For example, an electrochemical strategy has been developed for the C(sp3)—H bond sulfonylation of xanthenes with sodium sulfinates, leading to products like 4-((9H-Xanthen-9-yl)sulfonyl)-3,5-dimethylisoxazole. sioc-journal.cn

These sulfonyl derivatives have found applications as inhibitors of various enzymes. The sulfonamide group can act as a zinc-binding group in metalloenzymes or form crucial hydrogen bonds within enzyme active sites. hilarispublisher.com For instance, benzenesulfonamides incorporating the isoxazole moiety have been investigated as inhibitors of carbonic anhydrase isoforms, which are important targets in cancer therapy. researchgate.net

| Derivative Name/Structure | Reagents/Method | Application | Key Finding |

| 4-((4,4-Dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | Reaction of an enaminone of dimedone with 4-amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | Antimicrobial Agent | The compound displayed interesting antimicrobial activity against a panel of bacteria and fungi. arabjchem.org |

| 4-{[2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-amino}-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | Condensation of isatin with sulfamethoxazole | Potential Biological Agent | Synthesis of a metal-coordinating ligand for developing new metallodrugs. tandfonline.com |

| 4-((9H-Xanthen-9-yl)sulfonyl)-3,5-dimethylisoxazole | Electrochemical C(sp3)-H sulfonylation of xanthene with sodium sulfinate | Synthetic Intermediate | Demonstrates a novel electrochemical method for C-S bond formation on the isoxazole scaffold. sioc-journal.cn |

| (R)-2-(7-(3,5-dimethylisoxazole-4-sulfonamido)dibenzo[b,d]furan-2-sulfonamido)-3-methylbutanoic acid | N-derivatization using 3,5-dimethylisoxazole-4-yl sulfonyl chloride | Synthetic Intermediate | Preparation of complex sulfonamides for potential therapeutic use. amazonaws.com |

Strategies for Introducing Diverse Substituents onto the Isoxazolone Scaffold

Beyond the synthesis of imines and sulfonamides, numerous strategies exist to introduce a wide array of substituents onto the isoxazolone ring, enhancing its structural diversity for various applications, particularly in drug discovery.

N-Functionalization: The nitrogen at the 2-position of the isoxazol-5(2H)-one ring can be functionalized, typically through acylation. For example, reacting 3,4-dimethylisoxazol-5(2H)-one with acyl chlorides like cyclopropanecarbonyl chloride or 3-methylbenzoyl chloride in the presence of a base like triethylamine (B128534) leads to the corresponding N-acylated products. researchgate.net This modification is particularly relevant for developing enzyme inhibitors, where the N-acyl group can interact with the enzyme's active site. researchgate.net

C4-Position Alkylation and Arylation: The carbon at the 4-position is activated by the adjacent carbonyl group and can participate in various C-C bond-forming reactions.

Multicomponent Reactions (MCRs): One-pot MCRs involving an aldehyde, hydroxylamine (B1172632), and a β-ketoester (like ethyl acetoacetate) are efficient methods for constructing 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net By varying the aldehyde component, a wide range of aryl or heteroaryl groups can be introduced at the C4-position. researchgate.net

Conjugate Additions: Arylideneisoxazol-5-ones, formed by the condensation of an aldehyde with the isoxazolone at C4, can act as Michael acceptors. This allows for the conjugate addition of nucleophiles to introduce functionalized alkyl chains at the C4 position. acs.org

Incorporation into Complex Scaffolds: The 3,4-dimethylisoxazole unit is frequently used as a key building block in the design of complex bioactive molecules. It can act as an acetyl-lysine mimic, making it a valuable component for inhibitors of bromodomains like BRD4 and CBP/P300. acs.orgnih.gov In these applications, the isoxazole moiety is typically attached to a larger heterocyclic framework, such as a phthalazinone or imidazo[1,2-a]pyridine (B132010) core, via a linker. nih.govfrontiersin.org The synthesis often involves coupling reactions where the isoxazole unit, functionalized with a reactive group like a boronic acid or a halide, is joined to the main scaffold.

| Reaction Type | Position of Substitution | Reagents/Conditions | Product Description |

| N-Acylation | N2 | Cyclopropanecarbonyl chloride, Et3N, DCM | 2-(Cyclopropanecarbonyl)-3,4-dimethylisoxazol-5(2H)-one, a potential human neutrophil elastase (HNE) inhibitor. researchgate.net |

| Knoevenagel Condensation / MCR | C4 | Aromatic aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate (B1235776) | 3-Methyl-4-(arylmethylene)isoxazole-5(4H)-ones are formed, introducing diverse aryl groups at C4. researchgate.net |

| Conjugate Addition | C4 | α-Chlorosulfones added to arylideneisoxazol-5-ones | Synthesis of highly functionalized isoxazol-5-ones with substituted ethyl groups at the C4 position. acs.org |

| Suzuki Coupling | C4 (via boronic acid derivative) | 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold | The dimethylisoxazole group is attached to a benzylphthalazinone core to create potent BRD4 inhibitors. frontiersin.org |

Potential Research Avenues and Future Directions for 3,4 Dimethylisoxazol 5 4h One Chemistry

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones often involves multicomponent reactions (MCRs). oiccpress.com While effective, there is a continuous need for more efficient and selective catalytic systems. Future research should focus on:

Nanocatalysts: The use of nanocatalysts, such as GO@Fe(ClO4)3, has shown promise in providing high yields (82–95%) in solvent-free, one-pot syntheses. Further exploration of other metal-organic frameworks (MOFs) and magnetic nanoparticles could lead to catalysts with enhanced recyclability and activity under milder conditions.

Homogeneous Catalysts: While heterogeneous catalysts offer ease of separation, homogeneous catalysts can provide higher selectivity and activity. Investigating novel organocatalysts or metal complexes that can operate in greener solvents would be a valuable pursuit. For instance, pyruvic acid has been used as a catalyst in aqueous media, offering a green and efficient alternative. acs.org

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly specific and environmentally friendly approach to chemical synthesis. Exploring enzymes that can catalyze the formation of the isoxazolone ring could lead to highly enantioselective syntheses of chiral derivatives.

Development of Greener and More Efficient Synthetic Pathways

The principles of green chemistry are increasingly important in modern organic synthesis. Future efforts in the synthesis of 3,4-dimethylisoxazol-5(4H)-one and its derivatives should prioritize:

Solvent-Free and Aqueous Methodologies: Traditional methods often rely on hazardous organic solvents. The development of solvent-free reactions, such as those using microwave irradiation or mechanochemistry, can significantly reduce environmental impact. researchgate.net Aqueous synthesis, catalyzed by substances like citric acid or gluconic acid, also presents a sustainable alternative, with reported high atom economy and good to excellent yields. acgpubs.orgresearchgate.net

Agro-Waste-Based Catalysts: Utilizing renewable resources is a key aspect of green chemistry. The use of agro-waste-based solvent media, such as that derived from orange peels, has been shown to be an effective and inexpensive catalyst for the synthesis of isoxazole (B147169) derivatives, achieving yields of 86–92%. nih.gov

Deep Eutectic Solvents (DES): DES, such as choline (B1196258) chloride/urea (B33335), are emerging as green and recyclable reaction media. nih.gov Their use in the synthesis of isoxazolones should be further explored to optimize reaction conditions and expand the substrate scope.

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. For this compound, several areas warrant deeper investigation:

Tautomerism: The keto-enol tautomerism of the isoxazolone ring can influence its reactivity. Detailed computational and experimental studies are needed to understand the factors that control this equilibrium and how it affects the outcome of different reactions.

Competing Pathways: In some synthetic routes, the formation of byproducts, such as 3,5-dimethylisoxazole (B1293586), can occur through competing pathways like keto-enol isomerization. Mechanistic studies can help to identify conditions that suppress these side reactions and improve the selectivity for the desired product.

Catalytic Cycles: For catalyzed reactions, a detailed understanding of the catalytic cycle is essential for catalyst optimization. This includes identifying the active catalytic species, the rate-determining step, and any catalyst deactivation pathways.

Rational Design of Novel Functional Molecules via Isoxazolone Scaffolds

The this compound core is a versatile scaffold for the design of new functional molecules with a wide range of potential applications.

Medicinal Chemistry: Derivatives of this isoxazolone have shown potential as anticancer and antimicrobial agents. For instance, certain derivatives have been investigated as inhibitors of bromodomain proteins, which are implicated in cancer. frontiersin.org Future work should focus on structure-activity relationship (SAR) studies to design more potent and selective inhibitors. This can be achieved through techniques like molecular docking and computational modeling to predict binding affinities and guide the synthesis of new analogs. acs.org

Materials Science: The isoxazole ring can be incorporated into larger molecular structures to create materials with interesting photophysical or electronic properties. For example, the incorporation of a Schiff base moiety can influence crystallinity and optical properties. Research into the synthesis of isoxazolone-containing polymers or liquid crystals could lead to the development of novel materials.

Investigation of Interactions with Molecular Targets and Pathways

To fully exploit the therapeutic potential of this compound derivatives, it is essential to understand their interactions with biological targets.